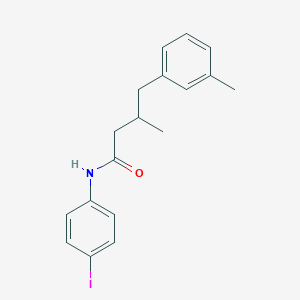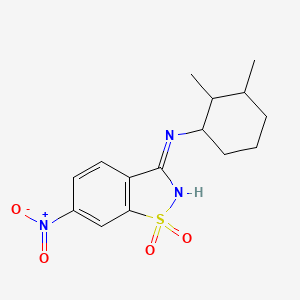
N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide is an organic compound characterized by the presence of an iodophenyl group and a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide typically involves the reaction of 4-iodoaniline with 3-methyl-4-(3-methylphenyl)butanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-iodophenyl)-4-methoxy-3-nitrobenzamide
- N-(4-iodophenyl)-2-methyl-3-nitrobenzamide
- N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide
Uniqueness
N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide is unique due to its specific structural features, such as the presence of both iodophenyl and methylphenyl groups. This structural uniqueness may confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C18H20INO |
|---|---|
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide |
InChI |
InChI=1S/C18H20INO/c1-13-4-3-5-15(10-13)11-14(2)12-18(21)20-17-8-6-16(19)7-9-17/h3-10,14H,11-12H2,1-2H3,(H,20,21) |
Clave InChI |
LVSPGULOOACMJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CC(C)CC(=O)NC2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-{[(3,4-dimethylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12492036.png)
![N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B12492043.png)
![3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12492048.png)
![N-ethyl-2-{(2E)-4-hydroxy-2-[(4-methylphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B12492056.png)
![5-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12492073.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B12492088.png)
![Propyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12492092.png)

![[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methylbenzoate](/img/structure/B12492100.png)

![1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B12492127.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(E)-piperidin-1-yldiazenyl]benzenesulfonamide](/img/structure/B12492128.png)
![8-(3,4-dihydroisoquinolin-2(1H)-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12492135.png)

